molecular formula C10H20N2O2 B13540835 Ethyl 2-methyl-2-(piperazin-1-yl)propanoate

Ethyl 2-methyl-2-(piperazin-1-yl)propanoate

Cat. No.: B13540835
M. Wt: 200.28 g/mol
InChI Key: CNWIQDKSJFCEOU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(piperazin-1-yl)propanoate is an organic compound with the molecular formula C10H20N2O2. It is a derivative of piperazine and is characterized by the presence of an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(piperazin-1-yl)propanoate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 2-methyl-2-(piperazin-1-yl)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(piperazin-1-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-2-(piperazin-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiproliferative and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(piperazin-1-yl)propanoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-2-(pyridin-2-yl)propanoate
  • Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate dihydrochloride
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

Ethyl 2-methyl-2-(piperazin-1-yl)propanoate is unique due to its specific ester and piperazine moieties, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 2-methyl-2-piperazin-1-ylpropanoate

InChI

InChI=1S/C10H20N2O2/c1-4-14-9(13)10(2,3)12-7-5-11-6-8-12/h11H,4-8H2,1-3H3

InChI Key

CNWIQDKSJFCEOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)N1CCNCC1

Origin of Product

United States

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